molecular formula C22H36N4O2 B5653867 1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane

1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane

Cat. No. B5653867
M. Wt: 388.5 g/mol
InChI Key: XGLAHTGWJNFECW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategies like intramolecular 1,3-dipolar cycloadditions for preparing pyrrolidines, piperidines, and azepanes, showcasing the versatility of these approaches in constructing complex cyclic structures (Würdemann & Christoffers, 2014). Additionally, the synthesis of cyclic amines from ω-amino fatty acids using iron catalysis highlights a method for efficiently generating azepane derivatives among others, pointing to the utility of metal-catalyzed reactions in synthesizing complex organic compounds (Wei et al., 2019).

Molecular Structure Analysis

Studies on molecular structure often involve X-ray diffraction to elucidate the arrangement of atoms within a compound. For example, research on related azepane derivatives reveals the potential for complex hydrogen bonding patterns, which can significantly influence the compound's physical and chemical behaviors (Balderson et al., 2007).

Chemical Reactions and Properties

The reactivity of similar compounds under various conditions can be studied to understand their chemical behaviors. For instance, the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with phthalaldehydes under mild conditions produces novel fused tricyclic azepine derivatives, highlighting the synthetic utility of these reactions in generating complex molecular architectures (Pan et al., 2011).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments. While specific data on the compound may not be available, studies on related compounds provide valuable insights. For instance, crystal structure analysis of enaminones reveals the impact of hydrogen bonding on solid-state arrangements, which can influence solubility and melting points (Balderson et al., 2007).

properties

IUPAC Name

1-(azepan-1-yl)-4-[3-(1-butylimidazol-2-yl)piperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O2/c1-2-3-13-25-17-12-23-22(25)19-9-8-16-26(18-19)21(28)11-10-20(27)24-14-6-4-5-7-15-24/h12,17,19H,2-11,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLAHTGWJNFECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCCN(C2)C(=O)CCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane

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